Cas no 2349319-61-3 (N-Fmoc-O-phenyl-D-serine)

N-Fmoc-O-phenyl-D-serine structure
N-Fmoc-O-phenyl-D-serine structure
Product name:N-Fmoc-O-phenyl-D-serine
CAS No:2349319-61-3
MF:C24H21NO5
Molecular Weight:403.427246809006
CID:6787970
PubChem ID:146157088

N-Fmoc-O-phenyl-D-serine 化学的及び物理的性質

名前と識別子

    • 2349319-61-3
    • N-Fmoc-O-phenyl-D-serine
    • インチ: 1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
    • InChIKey: HGQDEAAPBMSFJT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)COC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 403.14197277g/mol
  • 同位素质量: 403.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 568
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 84.9Ų

N-Fmoc-O-phenyl-D-serine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR01V4KL-250mg
N-Fmoc-O-phenyl-D-serine
2349319-61-3 97%
250mg
$284.00 2025-02-13
1PlusChem
1P01V4C9-250mg
N-Fmoc-O-phenyl-D-serine
2349319-61-3 97%
250mg
$249.00 2024-05-23
1PlusChem
1P01V4C9-500mg
N-Fmoc-O-phenyl-D-serine
2349319-61-3 97%
500mg
$363.00 2024-05-23
Aaron
AR01V4KL-500mg
N-Fmoc-O-phenyl-D-serine
2349319-61-3 97%
500mg
$422.00 2025-02-13
Aaron
AR01V4KL-1g
N-Fmoc-O-phenyl-D-serine
2349319-61-3 97%
1g
$630.00 2025-02-13

N-Fmoc-O-phenyl-D-serine 関連文献

N-Fmoc-O-phenyl-D-serineに関する追加情報

Introduction to N-Fmoc-O-phenyl-D-serine (CAS No: 2349319-61-3)

N-Fmoc-O-phenyl-D-serine, a meticulously crafted compound with the CAS number 2349319-61-3, stands as a cornerstone in the realm of peptidomimetics and synthetic biology. This advanced chemical entity has garnered significant attention due to its unique structural and functional properties, making it a pivotal reagent in the development of novel pharmaceuticals and biotechnological applications.

The compound N-Fmoc-O-phenyl-D-serine is characterized by its N-Fmoc (N-fluorenylmethyloxycarbonyl) protecting group, which is widely employed in solid-phase peptide synthesis (SPPS) to facilitate the efficient and controlled assembly of peptide chains. The presence of the D-form of serine introduces a chiral center, enhancing the compound's versatility in mimicking natural amino acid sequences and functionalities. This feature is particularly crucial in drug design, where stereochemistry plays a pivotal role in determining the efficacy and safety of therapeutic agents.

In recent years, there has been a surge in research focusing on peptidomimetics as alternative scaffolds for drug development. Peptidomimetics are designed to emulate the biological activity of peptides while overcoming their inherent limitations, such as poor bioavailability and susceptibility to enzymatic degradation. N-Fmoc-O-phenyl-D-serine has emerged as a key building block in this field, enabling the synthesis of peptidomimetics with enhanced stability and improved pharmacokinetic profiles.

One of the most compelling applications of N-Fmoc-O-phenyl-D-serine is in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, including blood clotting, inflammation, and viral replication. Inhibiting these enzymes has become a major strategy in treating diseases such as cancer, HIV, and hepatitis. The chiral nature of D-serine allows for the design of protease inhibitors that exhibit high specificity and potency, making them promising candidates for therapeutic intervention.

Recent studies have highlighted the potential of N-Fmoc-O-phenyl-D-serine in modulating neural signaling pathways. Serine derivatives have been shown to interact with neurotransmitter receptors and ion channels, influencing processes such as synaptic plasticity and pain perception. Researchers are exploring its use in developing treatments for neurological disorders like Alzheimer's disease, Parkinson's disease, and chronic pain syndromes. The N-Fmoc group also facilitates its incorporation into more complex molecular architectures, enabling the creation of multifunctional drugs that can target multiple pathways simultaneously.

The synthesis of N-Fmoc-O-phenyl-D-serine involves a series of well-defined chemical transformations that highlight the sophistication of modern organic chemistry techniques. The process typically begins with the protection of serine's hydroxyl groups using an Fmoc strategy, followed by selective deprotection to yield the desired compound. Advanced synthetic methodologies, including catalytic asymmetric transformations and flow chemistry, have been employed to optimize yield and purity.

The role of computational chemistry in designing and optimizing peptidomimetics cannot be overstated. Molecular modeling techniques allow researchers to predict the binding affinity and interactions between N-Fmoc-O-phenyl-D-serine derivatives and biological targets. This computational approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline, reducing the time and resources required for experimental validation.

In conclusion, N-Fmoc-O-phenyl-D-serine (CAS No: 2349319-61-3) represents a significant advancement in peptidomimetic chemistry. Its unique structural features make it an invaluable tool for developing novel therapeutics across various therapeutic areas. As research continues to uncover new applications for this compound, its importance in synthetic biology and pharmaceutical development is set to grow even further.

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